N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
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Overview
Description
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and furan intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structural framework compared to (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE.
Ringer’s lactate solution: Although primarily used in medical applications, it serves as an example of a compound with distinct functional properties.
Uniqueness
The uniqueness of (2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-2-[(2-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE lies in its complex structure, which allows for diverse chemical reactivity and potential applications across various fields. Its combination of benzodiazole, furan, and methoxyphenyl groups provides a versatile platform for scientific exploration.
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C24H22N4O4/c1-31-21-11-5-2-8-17(21)23(29)28-20(15-16-7-6-14-32-16)24(30)25-13-12-22-26-18-9-3-4-10-19(18)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)/b20-15- |
InChI Key |
MKEPCTMTHXXKLP-HKWRFOASSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCC3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CO2)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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